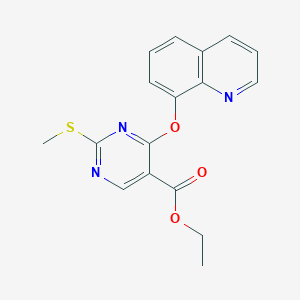

![molecular formula C24H18FN3 B2640179 5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866727-97-1](/img/structure/B2640179.png)

5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research on compounds structurally related to 5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline has focused on exploring synthetic routes and analyzing their structural properties. For instance, Coutts and El-Hawari detailed the preparation and characteristics of derivatives of 2-pyrazolin-5-one, providing a foundation for the synthesis of complex spiro compounds, which are crucial for developing novel pharmaceuticals and materials (Coutts & El-Hawari, 1977). Similarly, another study on the synthesis and anticancer evaluation of novel dibenzo[b,d]furan and 9-methyl-9H-carbazole derived hexahydro-2H-pyrano[3,2-c]quinolines via Povarov reaction highlights the potential of structurally related compounds in medicinal chemistry (Kantevari et al., 2011).

Antimicrobial and Antifungal Activities

The exploration of the antimicrobial and antifungal properties of compounds with the pyrazolo[4,3-c]quinoline core has led to significant findings. For example, a study on benzimidazole–quinolone hybrids showcased potent antibacterial and antifungal activities, particularly against drug-resistant strains of Pseudomonas aeruginosa (Wang et al., 2018). This highlights the potential of compounds related to 5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline in addressing challenges of antibiotic resistance.

Application in Organic Light-Emitting Diodes (OLEDs)

Compounds structurally similar to 5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline have been researched for their application in OLEDs due to their high fluorescence intensity. A study demonstrated the regioselective synthesis of 1H-pyrazolo[3,4-b]quinolines, highlighting the influence of fluorine-containing substituents on the properties crucial for OLED performance (Szlachcic et al., 2017).

Cancer Research

In the realm of cancer research, the synthesis of anticancer micro-medicine based on quinoline and chitosan with pH responsive release performance has been studied, indicating a promising avenue for chemotherapy of oral cancer. The pH-sensitive encapsulation and targeted release capabilities of these compounds underscore their potential in precision medicine (Tian et al., 2018).

Propiedades

IUPAC Name |

5-[(2-fluorophenyl)methyl]-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3/c1-16-11-12-22-19(13-16)24-20(23(26-27-24)17-7-3-2-4-8-17)15-28(22)14-18-9-5-6-10-21(18)25/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTMPCPRQZMLBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2640097.png)

![{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2640101.png)

![5-[(1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2640105.png)

![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B2640107.png)

![1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2640114.png)